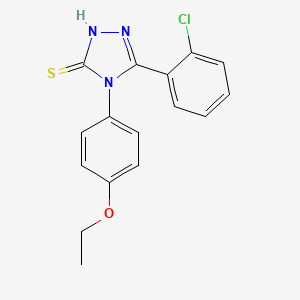

5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5, a 4-ethoxyphenyl group at position 4, and a thiol (-SH) group at position 2. This compound is synthesized via multistep reactions, often starting from substituted carboxylic acids or hydrazides, followed by cyclization and functionalization . Key synthetic steps include the formation of triazole-thiol intermediates and subsequent modifications, such as alkylation or Schiff base formation, to introduce diverse substituents .

The 2-chlorophenyl and 4-ethoxyphenyl substituents confer distinct electronic and steric properties. The thiol group enables further derivatization (e.g., forming disulfide bonds or coordinating with metal ions), which is critical for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

3-(2-chlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3OS/c1-2-21-12-9-7-11(8-10-12)20-15(18-19-16(20)22)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORESAERISASWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with substituted phenyl hydrazines. The general synthetic route can be summarized as follows:

Formation of Hydrazine Derivative: The initial step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzaldehyde hydrazone.

Cyclization: The hydrazone is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding 1,2,4-triazole-3-thiol.

Substitution Reaction: Finally, the triazole-3-thiol is reacted with 4-ethoxyphenyl hydrazine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the nitro groups if present.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial and fungal strains. For instance, a study demonstrated that similar triazole compounds showed promising results against resistant strains of bacteria and fungi, suggesting that 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol could be a candidate for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of triazole derivatives have been widely investigated. A recent study highlighted the potential of triazole-based compounds in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific interactions of this compound with cancer-related targets warrant further exploration in preclinical studies .

Fungicides

5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown promise as a fungicide in agricultural settings. Its ability to inhibit fungal growth can be leveraged to protect crops from diseases caused by pathogenic fungi. Studies have indicated that triazole compounds can disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Polymer Synthesis

The compound's thiol group allows it to participate in thiol-ene click reactions, making it useful in synthesizing polymers with tailored properties. Such polymers can find applications in coatings, adhesives, and biomedical devices where specific mechanical or chemical properties are required .

Case Studies

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of biological pathways.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Methoxy vs. Ethoxy Groups

- 4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol ():

Replacing the 2-chlorophenyl group with 4-methoxyphenyl reduces steric bulk and increases electron density. The methoxy group (-OCH₃) enhances solubility compared to ethoxy but may lower thermal stability due to weaker van der Waals interactions.

Chlorophenyl Positional Isomerism

- 5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol (Yucasin) (): The 4-chlorophenyl substituent in Yucasin improves π-π stacking interactions in enzyme binding, making it a potent inhibitor of auxin biosynthesis (IC₅₀ = 1.50 μM for related compounds) . In contrast, the 2-chlorophenyl group in the target compound may hinder planar interactions but enhance hydrophobic binding in non-polar environments.

Electron-Withdrawing vs. Electron-Donating Groups

- 5-(4-Nitrophenyl)-4-((4-Phenoxybenzylidene)Amino)-4H-1,2,4-Triazole-3-Thiol (): The nitro group (-NO₂) at the 4-position increases electrophilicity, improving reactivity in nucleophilic substitution reactions. However, it reduces bioavailability due to poor solubility .

Antimicrobial and Antifungal Activity

- Chiral Derivatives (): Chiral analogs like (-)-5-[(1S)amino(2-chlorophenyl)methyl]-4-substituted phenyl-1,2,4-triazole-3-thiol exhibit enhanced antibacterial activity (MIC = 8–32 μg/mL against S. aureus) due to stereospecific interactions with microbial enzymes. The target compound’s achiral structure may limit such selectivity .

Enzyme Inhibition

- 5-(2-Chlorophenyl)-4-((1-Phenyl-3-p-Tolyl-1H-Pyrazol-4-yl)Methyleneamino)-4H-1,2,4-Triazole-3-Thiol (): This Schiff base derivative shows potent alkaline phosphatase inhibition (IC₅₀ = 1.50 μM), attributed to the pyrazole-Schiff base moiety’s chelation ability. The target compound lacks this moiety but may still inhibit enzymes via thiol-mediated mechanisms .

Corrosion Inhibition

- 5-(4-(Methylthio)Benzyl)-4H-1,2,4-Triazole-3-Thiol (): This derivative achieves 92% corrosion inhibition efficiency for zinc in HCl, outperforming hydrazide analogs. The target compound’s ethoxyphenyl group may improve adsorption on metal surfaces, though direct data are unavailable .

Biological Activity

5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties as well as its mechanisms of action.

Chemical Structure and Properties

Chemical Formula: C17H16ClN3OS

Molecular Weight: 345.84 g/mol

IUPAC Name: 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

The compound features a triazole ring with a thiol group (-SH) and two aromatic substituents, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study demonstrated that various S-substituted derivatives showed activity against several bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) ranged from 31.25 to 62.5 µg/mL for these compounds .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | 31.25 - 62.5 | E. coli, S. aureus, C. albicans |

| S-substituted derivatives | 31.25 - 125 | Various bacteria and fungi |

Anti-inflammatory Activity

Compounds containing the triazole moiety have been shown to possess anti-inflammatory properties. Specifically, studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a potential therapeutic application in inflammatory diseases.

The anti-inflammatory action is believed to be mediated through the inhibition of key signaling pathways involved in inflammation. For instance, triazole derivatives have been reported to inhibit the enzyme cyclooxygenase (COX), which plays a crucial role in the inflammatory response.

Anticancer Activity

The anticancer potential of 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been explored in various studies. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines including human melanoma and triple-negative breast cancer cells . The selectivity towards cancer cells suggests its potential as an antitumor agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Human melanoma IGR39 | <10 | High |

| MDA-MB-231 (triple-negative) | <15 | Moderate |

| Panc-1 (pancreatic carcinoma) | <20 | Moderate |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study synthesized various derivatives of triazole thiols and evaluated their antimicrobial efficacy against clinical isolates of bacteria and fungi. The results indicated that modifications on the thiol group significantly enhanced antimicrobial activity .

- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of triazole derivatives in a murine model of inflammation. The results showed a marked reduction in edema and pro-inflammatory cytokine levels following treatment with these compounds .

- Case Study on Anticancer Properties : A comparative study assessed the cytotoxic effects of triazole derivatives on different cancer cell lines using MTT assays. The findings revealed that certain derivatives exhibited potent cytotoxicity against melanoma cells while sparing normal cells .

Q & A

Q. Q1. What are the key synthetic routes and optimization strategies for 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step reactions, starting with cyclization of thiosemicarbazide derivatives or condensation of substituted aldehydes with triazole precursors. Key steps include:

- Step 1 : Formation of the triazole core via cyclization under acidic or basic conditions.

- Step 2 : Introduction of substituents (e.g., 2-chlorophenyl and 4-ethoxyphenyl) through nucleophilic substitution or Friedel-Crafts reactions.

- Step 3 : Thiol group stabilization using protecting groups like benzyl or acetyl to prevent oxidation .

Optimization : Reaction conditions (e.g., ethanol/DMF solvents, 60–80°C, 12–24 hr) significantly impact yield and purity. Thin-layer chromatography (TLC) and NMR are critical for monitoring intermediate formation .

Q. Q2. How is the structural integrity of this compound validated in academic research?

Validation relies on spectroscopic and chromatographic methods:

- NMR : - and -NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- Mass Spectrometry : HR-MS provides exact mass (e.g., [M+H] at m/z 386.08) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. Q3. What preliminary biological screening methods are used to assess its bioactivity?

Common assays include:

- Antimicrobial Activity : Broth microdilution against Mycobacterium bovis (MIC values ≤1.0% concentration) .

- Enzyme Inhibition : Alkaline phosphatase (ALP) inhibition assays (IC values compared to analogs, e.g., 1.50–4.89 µM in triazole derivatives) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values for triazoles range from 64–83% inhibition) .

Advanced Research Questions

Q. Q4. What is the hypothesized mechanism of action for its enzyme inhibition (e.g., ALP)?

The compound likely acts as a competitive or allosteric inhibitor:

- Active Site Binding : The thiol group interacts with zinc ions in ALP’s catalytic center, disrupting substrate hydrolysis .

- Structural Analysis : Molecular docking studies suggest hydrophobic interactions between the chlorophenyl/ethoxyphenyl groups and enzyme pockets, enhancing binding affinity .

Validation : Kinetic assays (e.g., Lineweaver-Burk plots) and site-directed mutagenesis are required to confirm binding modes .

Q. Q5. How do structural modifications (e.g., substituent variations) influence bioactivity?

SAR Insights :

- Chlorophenyl Group : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .

- Ethoxyphenyl vs. Methoxyphenyl : Ethoxy’s longer chain improves steric hindrance, increasing ALP inhibition (IC 1.50 µM vs. 4.89 µM for methoxy analogs) .

- Thiol Group : Oxidation to disulfide reduces activity; stabilization via alkylation preserves potency .

Methodology : Parallel synthesis of analogs followed by bioassay comparisons is essential .

Q. Q6. How can researchers resolve contradictions in bioactivity data across studies?

Common issues and solutions:

- Varied Assay Conditions : Standardize pH (e.g., pH 6.5 vs. 7.1 alters M. bovis growth inhibition) and solvent systems (DMSO concentration ≤1%) .

- Purity Discrepancies : Use HPLC (>95% purity) to eliminate impurities affecting IC values .

- Cell Line Variability : Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) .

Q. Q7. What strategies mitigate toxicity concerns in preclinical studies?

- In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., thiol reactivity) .

- In Vivo Acute Toxicity : Dose-escalation studies in rodent models (LD determination) .

- Prodrug Design : Masking the thiol group (e.g., acetyl protection) reduces off-target effects .

Q. Q8. What advanced applications are emerging for this compound?

- Anticancer Therapy : Synergistic effects with cisplatin in triple-negative breast cancer models via ROS generation .

- Antitubercular Agents : Activity against drug-resistant M. tuberculosis strains (MIC <0.5 µg/mL in optimized analogs) .

- Material Science : Coordination with transition metals (e.g., Cu) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.